2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide
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Overview
Description
2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a furochromen core with a thienylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide typically involves multiple steps, starting from commercially available precursors
Formation of the Furochromen Core: This step involves the cyclization of a suitable precursor, such as a phenyl-substituted coumarin derivative, under acidic or basic conditions.
Introduction of the Thienylacetamide Group: The furochromen intermediate is then reacted with a thienylacetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to and modulate their activity.
Pathways: Cellular signaling pathways that are affected by the compound, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one
- 3,4-Dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one
- 2-(7-氧代-4,9-二甲基-3-苯基-吡喃并[6,5-G]苯并呋喃-8-基)乙酸
Uniqueness
The uniqueness of 2-(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide lies in its combination of a furochromen core with a thienylacetamide moiety. This structural feature distinguishes it from other similar compounds and may contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C26H25NO6S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-(4,9-dimethyl-7-oxo-3-phenylfuro[2,3-f]chromen-8-yl)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide |
InChI |
InChI=1S/C26H25NO6S/c1-15-11-21-24(25-23(15)20(13-32-25)17-7-5-4-6-8-17)16(2)19(26(29)33-21)12-22(28)27(3)18-9-10-34(30,31)14-18/h4-8,11,13,18H,9-10,12,14H2,1-3H3 |
InChI Key |
LYCRNIWXJDSGTL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N(C)C3CCS(=O)(=O)C3)C)C4=C1C(=CO4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N(C)C3CCS(=O)(=O)C3)C)C4=C1C(=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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